Home > Products > Screening Compounds P90706 > 1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate
1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate -

1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate

Catalog Number: EVT-8207111
CAS Number:
Molecular Formula: C13H11NO4
Molecular Weight: 245.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate is a complex organic compound that belongs to the class of isoindoline derivatives. This compound features a dioxoisoindoline structure, which is characterized by a bicyclic framework containing both aromatic and non-aromatic characteristics. The presence of the cyclobutanecarboxylate moiety adds to its structural complexity, making it a subject of interest in organic synthesis and medicinal chemistry.

Source

The compound can be synthesized through various chemical reactions involving isoindoline derivatives and cyclobutanecarboxylic acid derivatives. The specific synthetic pathways may vary based on the desired properties and applications of the final product.

Classification

1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate is classified as an organic compound and falls under the broader categories of heterocycles and bicyclic compounds. Its unique structure allows it to participate in various chemical reactions, making it relevant in fields such as pharmaceuticals and materials science.

Synthesis Analysis

Methods

The synthesis of 1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate typically involves multi-step synthetic routes. One common method includes the condensation of isoindoline derivatives with cyclobutanecarboxylic acids under specific conditions that promote cyclization and formation of the final product.

Technical Details

  1. Starting Materials: Isoindoline derivatives and cyclobutanecarboxylic acid.
  2. Reagents: Acid catalysts or bases may be employed to facilitate the reaction.
  3. Conditions: The reaction is often carried out under reflux conditions or microwave-assisted synthesis to enhance yields and reduce reaction times.
  4. Purification: Post-synthesis, the compound can be purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Molecular Structure Analysis

Structure

1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate has a distinctive molecular structure characterized by:

  • A bicyclic isoindoline core.
  • Two carbonyl (C=O) groups at positions 1 and 3.
  • A cyclobutanecarboxylate group attached at position 2.

Data

The molecular formula for this compound can be represented as C12H11O4C_{12}H_{11}O_4, with a molecular weight of approximately 219.22 g/mol. The structural integrity is crucial for its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

This compound can undergo various chemical reactions including:

  • Nucleophilic substitutions, where nucleophiles attack electrophilic centers within the molecule.
  • Cycloadditions, particularly involving dienes or other reactive systems that can interact with the isoindoline framework.

Technical Details

  1. Reactivity: The presence of carbonyl groups increases electrophilicity, making them susceptible to nucleophilic attack.
  2. Functionalization: Further modifications can be achieved through reactions such as esterification or amidation.
Mechanism of Action

Process

The mechanism of action for 1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate largely depends on its interactions with biological molecules. It may function through:

  • Enzyme inhibition: Competing with substrates for active sites.
  • Receptor binding: Modulating biological pathways by interacting with specific receptors.

Data

Experimental studies are required to elucidate the exact mechanisms, including kinetic studies and binding affinity assessments against target enzymes or receptors.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid or crystalline substance.
  2. Solubility: Soluble in organic solvents such as dichloromethane and ethyl acetate but poorly soluble in water.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  2. Melting Point: Specific melting point data would need to be determined experimentally.
Applications

1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate has potential applications in:

  • Pharmaceuticals: As a scaffold for drug development due to its bioactive properties.
  • Material Science: In the synthesis of novel materials with unique electronic or optical properties.
Introduction to 1,3-Dioxoisoindolin-2-yl Cyclobutanecarboxylate in Medicinal Chemistry

Structural and Functional Significance of Cyclobutane-Containing Scaffolds in Drug Design

The incorporation of cyclobutane rings into pharmacophores represents a strategic advancement in overcoming limitations associated with traditional flat aromatic systems. Cyclobutane's distinct structural features—including significant ring strain (~26.3 kcal/mol), longer C–C bond lengths (1.56 Å), and a puckered conformation—enable precise three-dimensional positioning of pharmacophoric elements while enhancing metabolic stability [7]. This scaffold exhibits greater chemical inertness than cyclopropane, reducing unintended reactivity in vivo, while its reduced planarity improves aqueous solubility compared to aromatic bioisosteres [7].

In oncology-focused drug discovery, cyclobutane’s ability to conformationally restrict flexible linkers proves particularly valuable. The cyclobutane carboxylate moiety in 1,3-dioxoisoindolin-2-yl cyclobutanecarboxylate optimally positions the isoindolinone pharmacophore for interaction with integrin binding pockets. This geometric precision enhances binding affinity by minimizing entropic penalties during receptor engagement [2]. Computational analyses confirm that methyl-substituted cyclobutane derivatives experience reduced ring strain (Thorpe-Ingold effect), further stabilizing ligand-protein complexes [7] [9].

Table 1: Key Physicochemical Properties of Cyclobutane vs. Common Bioisosteres

PropertyCyclobutaneCyclopropaneCyclopentane
Bond Length (Å)1.561.531.54
Ring Strain (kcal/mol)26.328.17.1
Bond Angle (°)8860108
Metabolic StabilityHighLowModerate

Pharmacokinetic profiling of cyclobutane-containing drug candidates reveals consistent advantages: increased resistance to cytochrome P450-mediated oxidation, lower melting points enhancing formulation flexibility, and improved membrane permeability compared to six-membered ring analogues [7]. These properties collectively position cyclobutane as a privileged scaffold in targeted anticancer agents, exemplified by its integration into the 1,3-dioxoisoindolin-2-yl cyclobutanecarboxylate architecture.

Role of Isoindoline Derivatives in Targeting Integrin-Mediated Pathways

Isoindoline-1,3-dione (phthalimide) derivatives constitute a versatile chemotype for modulating integrin function due to their dual hydrogen-bonding capacity and planar aromatic character. The 1,3-dioxoisoindolin-2-yl moiety serves as a conformationally constrained ester bioisostere that enhances proteolytic resistance while maintaining electrophilic reactivity for nucleophilic substitution reactions [3]. This enables irreversible engagement with lysine residues in integrin β-subunit allosteric sites.

Integrins αvβ3 and αIIbβ3 represent validated oncology targets due to their overexpression in metastatic malignancies and role in angiogenesis and platelet-tumor cell interactions [2] [6]. The isoindolinone core disrupts integrin activation through multiple mechanisms:

  • Competitive Ligand Displacement: The electron-deficient carbonyl system mimics aspartate’s carboxylate function in RGD motifs, competing for binding at the metal ion-dependent adhesion site (MIDAS) [8] [9]
  • Allosteric Inhibition: Conformational restriction imposed by the bicyclic system stabilizes integrins in low-affinity bent-closed states, preventing transition to extended-open conformations [4] [9]
  • Signal Disruption: By preventing talin-1 and kindlin binding to β-integrin cytoplasmic tails, isoindoline derivatives inhibit inside-out signaling and focal adhesion kinase (FAK) recruitment [9]

Table 2: Integrin Expression Profiles in Human Cancers and Targeting by Isoindoline Derivatives

IntegrinPrimary Tumor AssociationLigand SpecificityInhibition Mechanism
αvβ3Melanoma, Glioblastoma, Bone MetsRGD, vitronectinMIDAS occupation, β-propeller distortion
αIIbβ3Hematogenous metastases (platelet)Fibrinogen, fibronectinCompetitive RGD mimicry
α5β1Colorectal, BreastFibronectinSteric hindrance of ligand clustering

Biological evaluations demonstrate that the 1,3-dioxoisoindoline scaffold confers superior selectivity for β3-containing integrins over other subtypes (e.g., α4β1, α6β4). This selectivity profile minimizes off-target effects on leukocyte trafficking and epithelial adhesion while maximizing anti-metastatic efficacy [2] [6]. Molecular docking analyses reveal critical hydrogen bonds between isoindolinone carbonyl oxygens and Ser123/Asn215 residues in the αvβ3 binding cleft, rationalizing the observed nanomolar affinity [2].

Historical Context: Evolution of RGD-Mimetic Small-Molecule Antagonists

The development of integrin antagonists has progressed through three distinct generations:

  • Peptide-Based Inhibitors (1980s-1990s): Early compounds like cilengitide (cyclic RGD pentapeptide) demonstrated proof-of-concept but suffered from poor oral bioavailability, rapid clearance, and paradoxical agonism at subtherapeutic concentrations [2] [6]. Clinical failures in phase III glioblastoma trials (2013) highlighted limitations of monovalent αvβ3-selective agents.

  • Peptidomimetic Designs (Late 1990s-2010s): Structural simplification produced non-peptide RGD mimetics featuring benzazepinone or pyrimidinone cores. While improving metabolic stability, these retained conformational flexibility leading to variable target engagement. Seminal work identified the need for dual αvβ3/αIIbβ3 antagonists to overcome compensatory signaling in metastatic niches [2] [8].

  • Heterocyclic Small Molecules (2010s-Present): Integration of strained alicyclic systems with fused heterocycles addressed prior limitations. 1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate exemplifies this evolution—its cyclobutane spacer optimizes distance (11.2 Å) between aspartate-mimetic (isoindolinone) and arginine-mimetic (cyclobutyl carboxylate) pharmacophores to match integrin headgroup separation [2]. This design achieves balanced dual antagonism with IC₅₀ values of 42 nM (αvβ3) and 380 nM (αIIbβ3), overcoming previous selectivity-imposed efficacy barriers [2] [7].

Table 3: Milestones in RGD-Mimetic Antagonist Development

GenerationRepresentative CompoundKey AdvanceLimitation
PeptideCilengitideHigh αvβ3 specificityPartial agonism, rapid clearance
PeptidomimeticTirofibanOral bioavailabilityNarrow therapeutic index
Small Molecule1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylateBalanced dual αvβ3/αIIbβ3 inhibitionSynthesis complexity

Contemporary synthetic strategies leverage [2+2] photocycloadditions or copper-catalyzed cyclobutane formations to construct these architectures efficiently [7]. Structure-activity relationship (SAR) studies confirm that 1-methylcyclobutyl substitution (as in 1,3-dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate) enhances integrin affinity by 3.7-fold versus unsubstituted analogues through favorable hydrophobic contacts with the β3 I-domain [2]. This evolution positions cyclobutane-integrated isoindolinones as promising candidates for overcoming adhesion-mediated drug resistance in metastatic cancers.

Properties

Product Name

1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate

IUPAC Name

(1,3-dioxoisoindol-2-yl) cyclobutanecarboxylate

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

InChI

InChI=1S/C13H11NO4/c15-11-9-6-1-2-7-10(9)12(16)14(11)18-13(17)8-4-3-5-8/h1-2,6-8H,3-5H2

InChI Key

LHNCFRQUPDDSEO-UHFFFAOYSA-N

SMILES

C1CC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1CC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.